molecular formula C21H16ClNO5S B5981610 ethyl (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B5981610
M. Wt: 429.9 g/mol
InChI Key: PBBXSBDHLRZCLS-WAJQDEFNSA-N
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Description

Ethyl (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach might include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzodioxole group: This step may involve coupling reactions using reagents like benzodioxole derivatives.

    Amination and esterification:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the benzodioxole moiety.

    Reduction: Reduction reactions could target the carbonyl group or the double bond in the thiophene ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Catalysis: Thiophene derivatives are often used as ligands in catalytic reactions.

    Materials Science: These compounds can be used in the development of organic semiconductors and conductive polymers.

Biology and Medicine

    Biochemistry: Studying the interaction of these compounds with biological macromolecules like proteins and DNA.

Industry

    Agriculture: Possible use as agrochemicals or pesticides.

    Environmental Science: Applications in the development of sensors or remediation agents.

Mechanism of Action

The mechanism of action of ethyl (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The benzodioxole and thiophene moieties could play a role in binding to the active site of enzymes or receptors, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylate, thiophene-3-carboxylate.

    Benzodioxole derivatives: Compounds like piperonyl butoxide, safrole.

Uniqueness

Ethyl (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other thiophene or benzodioxole derivatives.

Properties

IUPAC Name

ethyl (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(3-chlorophenyl)imino-4-hydroxythiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO5S/c1-2-26-21(25)18-19(24)17(9-12-6-7-15-16(8-12)28-11-27-15)29-20(18)23-14-5-3-4-13(22)10-14/h3-10,24H,2,11H2,1H3/b17-9-,23-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBXSBDHLRZCLS-WAJQDEFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC3=C(C=C2)OCO3)SC1=NC4=CC(=CC=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=NC4=CC(=CC=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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